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Compound of Interest

Compound Name: Tannagine

Cat. No.: B15588928

A Technical Review of Alkaloids from the Genus
Kopsia

An Important Note on "Tannagine": A thorough review of scientific literature did not yield any
specific alkaloid or compound named "Tannagine." It is possible that this name is a result of a
typographical error, a misinterpretation, or refers to a very obscure or proprietary compound not
indexed in public scientific databases. This guide will instead focus on a well-documented and
pharmacologically significant group of related compounds: the monoterpene indole alkaloids
from the genus Kopsia. These alkaloids share structural similarities and exhibit a wide range of
biological activities, making them a subject of intense research.

The genus Kopsia, belonging to the Apocynaceae family, is a rich source of structurally diverse
and biologically active monoterpene indole alkaloids.[1][2] These plants are found
predominantly in Southeast Asia and have been used in traditional medicine to treat ailments
like rheumatoid arthritis and pharyngitis.[1][2] Modern phytochemical investigations have
isolated hundreds of alkaloids from Kopsia species, which are primarily classified into skeletons
like aspidofractinines, eburnamines, and chanofruticosinates.[1] These compounds have
garnered significant interest from the scientific community for their potent pharmacological
activities, including cytotoxic, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3]

Experimental Protocols: Isolation, Purification, and
Characterization
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The isolation and structural elucidation of alkaloids from Kopsia species follow a standardized
workflow involving extraction, chromatographic separation, and spectroscopic analysis.

General Protocol for Alkaloid Extraction and Isolation

The following protocol is a synthesized methodology based on common practices reported in
the literature for isolating Kopsia alkaloids.[4][5]

o Plant Material Preparation: The air-dried and powdered plant material (e.g., stem bark,
leaves, roots) is the starting point for extraction.[4]

o Defatting: The powdered material is first extracted with a non-polar solvent like hexane for an
extended period (e.g., 17 hours) using a Soxhlet apparatus to remove lipids and other non-
polar constituents.[4]

o Alkaloid Extraction:

o Acid-Base Extraction (Common Method): The defatted plant material is moistened with an
alkaline solution (e.g., 10% ammonia solution) to convert alkaloid salts into their free base
form.[4] This mixture is then exhaustively extracted with a chlorinated solvent like
dichloromethane (CH2CI2).[4] The crude alkaloid extract is obtained after solvent
evaporation.

o Solvent Extraction: Alternatively, total constituents can be extracted using polar solvents
like methanol or 95% ethanol (EtOH).[5][6] The resulting crude extract then undergoes
acid-base partitioning to separate the alkaloidal fraction.

o Chromatographic Separation and Purification: The crude alkaloid extract is a complex
mixture that requires several stages of chromatographic separation.

o Initial Fractionation: Column chromatography (CC) over silica gel is used for the initial
separation, with a gradient of solvents (e.g., chloroform/methanol) to yield multiple
fractions.[4]

o Further Purification: Fractions of interest are subjected to repeated chromatographic
techniques, including:
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» Sephadex LH-20 column chromatography for size-exclusion separation.[4]
» ODS (Octadecylsilane) column chromatography (reverse-phase).[4]

» High-Performance Liquid Chromatography (HPLC), often on a C18 column, for final
purification of individual compounds.[2][4]

Structural Elucidation

The precise chemical structure of each purified alkaloid is determined using a combination of
modern spectroscopic techniques.[2][7]

e Mass Spectrometry (MS): High-Resolution Electrospray lonization Mass Spectrometry
(HRESIMS) is used to determine the exact molecular formula of the compound.[7][8]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (*H, 3C) and 2D NMR
(COSY, HMQC, HMBC) experiments are conducted to piece together the carbon-hydrogen
framework and establish the connectivity of atoms within the molecule.[7][8][9] These
spectral data are often compared with those of known compounds for identification.[2]

o Other Spectroscopic Methods: UV-Visible spectroscopy is used to identify characteristic
chromophores (e.g., indolenine), while Infrared (IR) spectroscopy helps identify key
functional groups (e.g., carbonyls, hydroxyls).[4]

Visualization of Experimental Workflow
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Caption: General workflow for the isolation and structural identification of Kopsia alkaloids.
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Biological Activities and Quantitative Data

Kopsia alkaloids exhibit a broad spectrum of pharmacological effects, with cytotoxic and
antimicrobial activities being the most extensively studied.[1][3]

Cytotoxic Activity

A significant number of alkaloids isolated from various Kopsia species have demonstrated
potent cytotoxic effects against a range of human cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell
viability and, by extension, the cytotoxic potential of a compound.

e Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-
1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a
humidified incubator at 37°C with 5% COx-.

o Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10%
cells/well) and allowed to adhere overnight.

o Compound Treatment: The purified alkaloids are dissolved (usually in DMSO) and diluted to
various concentrations. The cells are then treated with these concentrations for a specified
period (e.g., 48 or 72 hours).

o MTT Incubation: After treatment, the medium is replaced with a fresh medium containing
MTT solution (e.g., 0.5 mg/mL). The plates are incubated for approximately 4 hours, during
which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into
purple formazan crystals.

e Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or
isopropanol) is added to each well to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance of the resulting purple solution is measured
using a microplate reader at a specific wavelength (e.g., 570 nm).
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» Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
The ICso value (the concentration of the compound that inhibits cell growth by 50%) is
determined by plotting cell viability against compound concentration.

Table 1: Cytotoxicity of Selected Kopsia Alkaloids (ICso values in uM)
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Alkaloid

Kopsiahainani
nA

Cancer Cell
Line

A-549, BGC-
823, HepG2,
HL-60, MCF-7,
SMMC-7721,
w480

ICs0 (PM)

9.4-11.7

Source
. Reference
Species

K. hainanensis [10]

Kopsiahainanin
B

A-549, BGC-823,
HepG2, HL-60,
MCF-7, SMMC-
7721, W480

12.2-15.9

K. hainanensis [10]

Kopsifoline K

HS-1, HS-4,
SCL-1, A431,
BGC-823, MCF-
7, W480

7.3-9.5

K. fruticosa [7]

Kopsifoline J

HS-1, HS-4,
SCL-1, A431,
BGC-823, MCF-
7, W480

10.3-12.5

K. fruticosa [7]

Kopsifoline |

HS-1, HS-4,
SCL-1, A431,
BGC-823, MCF-
7, W480

11.8-13.8

K. fruticosa [7]

Taberyunine A

HepG2, A549,
SGC7901

12.3,16.8, 9.8

Ervatamia
. [10]
pandacaqui

Eburnaminol

HT-29

(Colorectal)

75.8

K.

: [11]
terengganensis

Kopsiaofficine A

Lung Cancer Cell

Lines

<20

K. officinalis [6][12]

| Kopsileuconine B | PC9 (Lung) | 15.07 | K. hainanensis |[13] |
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Antimicrobial and Antifungal Activity

Several Kopsia alkaloids have also shown promising activity against pathogenic bacteria and
fungi.[7]

Experimental Protocol: Broth Microdilution Method for MIC Determination This method is
commonly used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest
concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

e Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or
fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-
1640 for fungi).

o Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well
microtiter plate.

¢ Inoculation: Each well is inoculated with the standardized microbial suspension.

 Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24h for
bacteria; 35°C for 24-48h for yeast).

o MIC Determination: The MIC is determined as the lowest concentration of the compound at
which no visible growth (turbidity) of the microorganism is observed.

Table 2: Antimicrobial and Antifungal Activity of Selected Kopsia Alkaloids (MIC values)
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BENGHE

. . ) Source
Alkaloid Microorganism MIC (pg/mL) . Reference
Species
E. coli, E.
N- carotovra, B.
decarbometho  subtilis, B. 7.8 -15.5 Kopsia sp. [2]
xykopsamine cereus, S.
aureus
R. solani, P.
italicum, F. 7.8-155 Kopsia sp. [2]
oxysporum
E. colj, E.
N1-
carotovra, B.
decarbomethoxy N )
o subtilis, B. 15.5-31.3 Kopsia sp. [2]
chanofruticosinic
cereus, S.
acid
aureus

| | R. solani, P. italicum, F. oxysporum | 15.5 - 31.3 | Kopsia sp. |[2] |

Mechanism of Action and Signhaling Pathways

While the exact mechanisms for many Kopsia alkaloids are still under investigation, some
studies have begun to elucidate their molecular targets. A notable example is the effect of
certain bisindole alkaloids from Kopsia arborea on pathways relevant to Alzheimer's disease.

Inhibition of CDK5 and Tau Phosphorylation

Recent research has shown that monoterpenoid indole alkaloid dimers, specifically kopoffines
A-C isolated from Kopsia arborea, can significantly inhibit cyclin-dependent kinase 5 (CDK5)
with ICso values ranging from 0.34 to 2.18 uM.[15] CDKS5 is a proline-directed serine/threonine
kinase, and its hyperactivity is implicated in the hyperphosphorylation of the tau protein, a key
event in the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease.

Western blot analyses confirmed that treatment with kopoffines A-C decreased the protein
levels of both CDK5 and its phosphorylated (active) form, pCDK5.[15] Consequently, this led to
a reduction in the phosphorylation of tau at specific sites (Thr217 and Ser396), which are
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critical for the pathological aggregation of tau.[15] This suggests a potential neuroprotective

role for these alkaloids.

Visualization of the CDK5-Tau Signaling Pathway
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Caption: Inhibition of the CDK5/Tau phosphorylation pathway by Kopoffines A-C.

Conclusion

The alkaloids derived from the Kopsia genus represent a vast and promising library of natural
products for drug discovery and development. Their structural diversity is matched by a wide
array of biological activities, most notably potent cytotoxicity against various cancer cell lines
and significant antimicrobial effects. The elucidation of specific molecular mechanisms, such as
the inhibition of the CDK5 pathway by certain bisindole alkaloids, highlights their potential for
therapeutic applications beyond oncology, including in the treatment of neurodegenerative
diseases. Further research is warranted to explore the full therapeutic potential, structure-
activity relationships, and safety profiles of these complex and fascinating molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia :
monoterpene alkaloids — major secondary metabolites - RSC Advances (RSC Publishing)
DOI:10.1039/D2RA01791A [pubs.rsc.org]

e 2. Acomprehensive review on phytochemistry and pharmacology of genus Kopsia:
monoterpene alkaloids — major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

o 3.researchgate.net [researchgate.net]
¢ 4. benthamopen.com [benthamopen.com]
e 5. jocpr.com [jocpr.com]

¢ 6. Cytotoxic monoterpenoid indole alkaloids from the aerial parts of Kopsia officinalis -
PubMed [pubmed.nchbi.nlm.nih.gov]

e 7. Indole alkaloids from the aerial parts of Kopsia fruticosa and their cytotoxic, antimicrobial
and antifungal activities - PubMed [pubmed.ncbi.nim.nih.gov]

» 8. Cytotoxic and antibacterial aspidofractinine alkaloids from Kopsia hainanensis - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b15588928?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra01791a
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra01791a
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra01791a
https://pmc.ncbi.nlm.nih.gov/articles/PMC9253876/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9253876/
https://www.researchgate.net/publication/361766349_A_comprehensive_review_on_phytochemistry_and_pharmacology_of_genus_Kopsia_monoterpene_alkaloids_-major_secondary_metabolites
https://benthamopen.com/contents/pdf/TOPROCJ/TOPROCJ-4-2-75.pdf
https://www.jocpr.com/articles/the-extraction-separation-and-purification-of-alkaloids-in-the-natural-medicine.pdf
https://pubmed.ncbi.nlm.nih.gov/31154865/
https://pubmed.ncbi.nlm.nih.gov/31154865/
https://pubmed.ncbi.nlm.nih.gov/29935259/
https://pubmed.ncbi.nlm.nih.gov/29935259/
https://pubmed.ncbi.nlm.nih.gov/30243778/
https://pubmed.ncbi.nlm.nih.gov/30243778/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

9. UQ eSpace [espace.library.ug.edu.au]
10. journals.ekb.eg [journals.ekb.eg]

11. Cytotoxic Activity Of Isolated Alkaloids From The Bark Of Kopsia Terengganensis
(Apocynaceae) And Corrosion Inhibition Studies Of Its Extract [erepo.usm.my]

12. Cytotoxic monoterpenoid indole alkaloids from the aerial parts of Kopsia officinalis - Xi‘an
Jiaotong University [scholar.xjtu.edu.cn:443]

13. Kopsileuconines A-D: Bisindole alkaloids with cytotoxic activity from Kopsia hainanensis -
PubMed [pubmed.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. Monoterpenoid indole alkaloid dimers from Kopsia arborea inhibit cyclin-dependent
kinase 5 and tau phosphorylation - PubMed [pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Review of literature on Tannagine and related alkaloids].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15588928#review-of-literature-on-tannagine-and-
related-alkaloids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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